molecular formula C19H27NO7S3 B1682531 Sulopenem etzadroxil CAS No. 1000296-70-7

Sulopenem etzadroxil

Cat. No. B1682531
M. Wt: 477.6 g/mol
InChI Key: NBPVNGWRLGHULH-JKOUTOBWSA-N
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Description

Sulopenem etzadroxil is a penem antibiotic agent . It is more stable than imipenem against swine and human dehydropeptidase-Is . It is one of the antibiotics that do not induce the appearance of subclones resistant to the drug . It is pending FDA approval for treatment of urinary tract infections in patients with a quinolone-resistant pathogen .


Synthesis Analysis

Sulopenem etzadroxil is a pro-drug of sulopenem (CP-70,429) designed to enhance its bioavailability . A Phase 1 study was performed to evaluate the effect of food and probenecid on the pharmacokinetics, safety, and tolerability of sulopenem etzadroxil .


Molecular Structure Analysis

The molecular formula of Sulopenem etzadroxil is C19H27NO7S3 . Its average mass is 477.615 Da and its monoisotopic mass is 477.094971 Da . The chemical structure of sulopenem shares properties of penicillins, cephalosporins, and carbapenems .


Chemical Reactions Analysis

Sulopenem etzadroxil is available as an oral prodrug formulation, which is hydrolyzed by intestinal esterases, resulting in active sulopenem . In early studies, the S isomer of CP-65,207, later developed as sulopenem, demonstrated greater absorption, higher drug concentrations in the urine, and increased stability against the renal enzyme dehydropeptidase-1 compared with the R isomer .


Physical And Chemical Properties Analysis

The chemical structure of sulopenem shares properties of penicillins, cephalosporins, and carbapenems . Sulopenem is available as an oral prodrug formulation, sulopenem etzadroxil, which is hydrolyzed by intestinal esterases, resulting in active sulopenem .

Scientific Research Applications

Efficacy in Treatment of Complicated Urinary Tract Infections

Sulopenem etzadroxil, in combination with probenecid, has been evaluated for its efficacy and safety in the treatment of complicated urinary tract infections (cUTIs). It was compared with ertapenem and followed by oral ciprofloxacin or amoxicillin-clavulanate. The study found that sulopenem followed by oral sulopenem-etzadroxil/probenecid was not non-inferior to ertapenem followed by oral step-down therapy, mainly due to a lower rate of asymptomatic bacteriuria in patients receiving ciprofloxacin (Dunne et al., 2020).

Pharmacokinetics of Sulopenem Etzadroxil

A Phase 1 study on healthy subjects investigated the pharmacokinetics of orally administered sulopenem etzadroxil, alone or with probenecid. It was found that probenecid increases the area under the curve (AUC) of sulopenem by 28% in the fasted state and extends the mean time over minimum inhibitory concentration (MIC) (Dunne et al., 2018).

Efficacy against Bacillus Anthracis

Research has also explored the efficacy of sulopenem against Bacillus anthracis, a bio-threat pathogen. In a murine model, it was shown that sulopenem is active in vivo and its survival rates in treated groups were not statistically inferior to the ciprofloxacin control, suggesting its potential as a novel broad-spectrum and orally available medical countermeasure (Puttagunta et al., 2022).

Uncomplicated Urinary Tract Infections in Women

A study on the efficacy and safety of oral sulopenem etzadroxil/probenecid versus ciprofloxacin for the treatment of uncomplicated urinary tract infections (uUTIs) in adult women found that sulopenem demonstrated superiority to ciprofloxacin in patients with quinolone non-susceptible pathogens. However, it was not non-inferior in the treatment of quinolone susceptible pathogens (Dunne et al., 2020).

Activity against Enterobacteriaceae Isolates

Sulopenem etzadroxil's activity was evaluated against Enterobacteriaceae isolates from patients with UTI or intra-abdominal infection. The study supported its further clinical development for Gram-negative infections due to its potent in vitro activity against organisms commonly implicated in UTI and complicated intra-abdominal infection (Puttagunta et al., 2018).

Safety And Hazards

Sulopenem etzadroxil is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wash hands thoroughly after handling, not to eat, drink or smoke when using this product, and to wear protective gloves/protective clothing/eye protection/face protection . In case of ingestion, it is advised not to induce vomiting and to seek medical advice . In case of skin contact, it is recommended to wash with plenty of water . In case of inhalation, it is advised to remove the victim to fresh air and keep at rest in a position comfortable for breathing .

Future Directions

Iterum Therapeutics plans to resubmit their New Drug Application (NDA) for oral sulopenem for the treatment of uUTI in the second quarter of 2024 . They will also be focusing on a strategic process to sell, license, or otherwise dispose of their rights to sulopenem with the goal of maximizing value for their stakeholders .

properties

IUPAC Name

2-ethylbutanoyloxymethyl (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(1R,3S)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO7S3/c1-4-11(5-2)17(23)26-9-27-18(24)14-19(28-12-6-7-30(25)8-12)29-16-13(10(3)21)15(22)20(14)16/h10-13,16,21H,4-9H2,1-3H3/t10-,12+,13+,16-,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBPVNGWRLGHULH-CSOWVJSESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)OCOC(=O)C1=C(SC2N1C(=O)C2C(C)O)SC3CCS(=O)C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)C(=O)OCOC(=O)C1=C(S[C@H]2N1C(=O)[C@@H]2[C@@H](C)O)S[C@H]3CC[S@@](=O)C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO7S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80635293
Record name 2-ethylbutanoyloxymethyl (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(1R,3S)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80635293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

477.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sulopenem etzadroxil

CAS RN

1000296-70-7
Record name Sulopenem etzadroxil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16335
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-ethylbutanoyloxymethyl (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(1R,3S)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80635293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SULOPENEM ETZADROXIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/492M3I304T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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